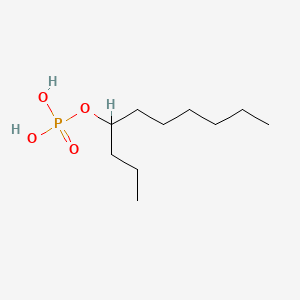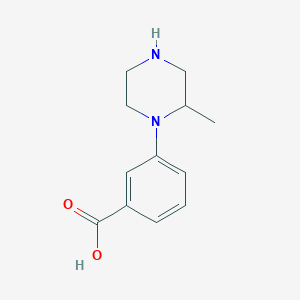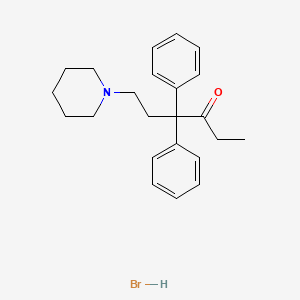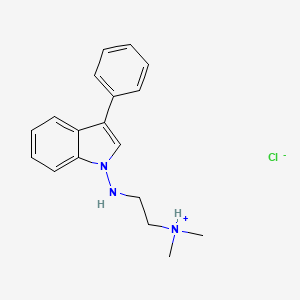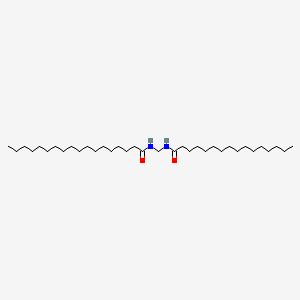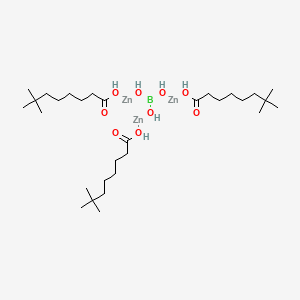
boric acid;7,7-dimethyloctanoic acid;zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “boric acid;7,7-dimethyloctanoic acid;zinc” is a unique chemical entity formed by the combination of boric acid, 7,7-dimethyloctanoic acid, and zinc. Each of these components contributes distinct properties to the compound, making it valuable in various scientific and industrial applications. Boric acid is known for its antiseptic, insecticidal, and flame-retardant properties . Zinc is an essential mineral involved in numerous biological processes, including enzyme function and immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves the reaction of boric acid, 7,7-dimethyloctanoic acid, and zinc under controlled conditions. The typical synthetic route includes:
Dissolution of Boric Acid: Boric acid is dissolved in a suitable solvent, such as water or ethanol, to form a clear solution.
Addition of 7,7-Dimethyloctanoic Acid: 7,7-Dimethyloctanoic acid is added to the boric acid solution, and the mixture is stirred to ensure complete dissolution.
Introduction of Zinc: Zinc metal or zinc salts (e.g., zinc chloride) are introduced into the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include steps such as filtration, purification, and crystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “boric acid;7,7-dimethyloctanoic acid;zinc” can undergo various chemical reactions, including:
Oxidation: The zinc component can be oxidized to form zinc oxide.
Reduction: Boric acid can be reduced to form boron compounds.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, chloroform.
Major Products
Zinc Oxide: Formed from the oxidation of zinc.
Boron Compounds: Formed from the reduction of boric acid.
Substituted Derivatives: Formed from substitution reactions involving 7,7-dimethyloctanoic acid.
Wissenschaftliche Forschungsanwendungen
The compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in wound healing and as a component in topical formulations.
Industry: Utilized in the production of adhesives, coatings, and flame retardants
Wirkmechanismus
The mechanism by which the compound exerts its effects involves the interaction of its components with molecular targets. For example:
Boric Acid: Acts as an antiseptic by disrupting the cell membranes of microorganisms.
7,7-Dimethyloctanoic Acid: Enhances the adhesive properties by forming strong bonds with surfaces.
Zinc: Plays a role in enzyme function and immune response by acting as a cofactor for various enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boric Acid Derivatives: Such as metaboric acid and tetraboric acid.
Fatty Acids: Such as decanoic acid and dodecanoic acid.
Zinc Compounds: Such as zinc chloride and zinc sulfate.
Uniqueness
The uniqueness of the compound “boric acid;7,7-dimethyloctanoic acid;zinc” lies in its combined properties, which are not found in individual components. The synergistic effects of boric acid, 7,7-dimethyloctanoic acid, and zinc make it valuable in applications requiring antimicrobial, adhesive, and catalytic properties.
Eigenschaften
CAS-Nummer |
70801-03-5 |
|---|---|
Molekularformel |
C30H63BO9Zn3 |
Molekulargewicht |
774.8 g/mol |
IUPAC-Name |
boric acid;7,7-dimethyloctanoic acid;zinc |
InChI |
InChI=1S/3C10H20O2.BH3O3.3Zn/c3*1-10(2,3)8-6-4-5-7-9(11)12;2-1(3)4;;;/h3*4-8H2,1-3H3,(H,11,12);2-4H;;; |
InChI-Schlüssel |
KYPGYGLDJOXYCB-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn].[Zn].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


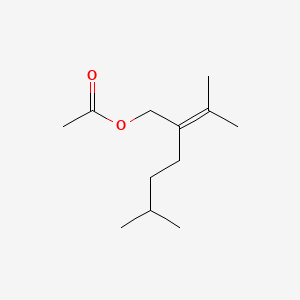
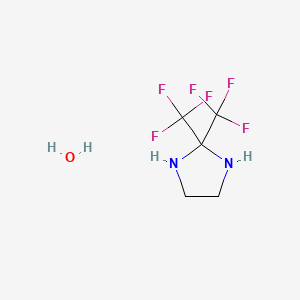
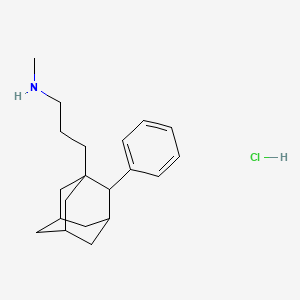
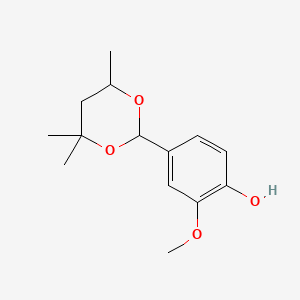
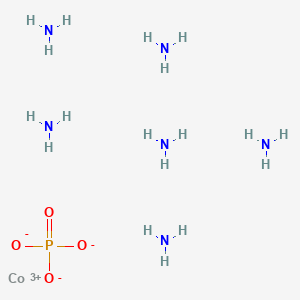
![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
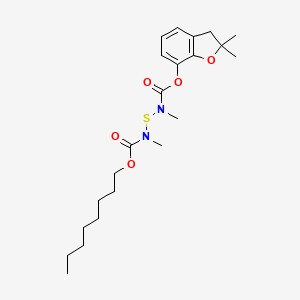
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
